molecular formula C16H21NO3 B12438951 (2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one

(2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B12438951
M. Wt: 275.34 g/mol
InChI Key: RDNRIBOBEOTFJG-UHFFFAOYSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a piperidine ring and methoxy groups on the phenyl ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 1-(piperidin-1-yl)propan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Claisen-Schmidt condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methoxy groups and the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in drug development and pharmacological studies.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones are known to interact with various molecular targets, including enzymes, receptors, and signaling pathways. The presence of the piperidine ring and methoxy groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
  • (2E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
  • (2E)-3-(3,4-dimethoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. The combination of the piperidine ring and methoxy groups on the phenyl ring can result in unique interactions with biological targets and different reactivity in chemical reactions.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNRIBOBEOTFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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